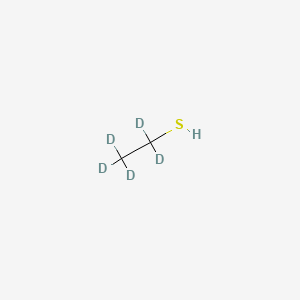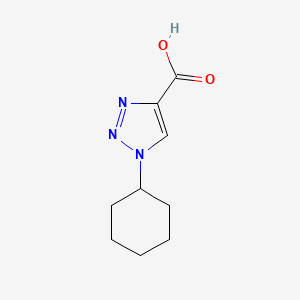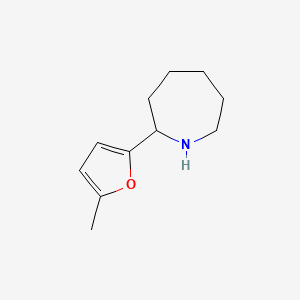
4-Ethyl-3-fluorophenol
Vue d'ensemble
Description
4-Ethyl-3-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a fluorine atom and an ethyl group attached . The average mass of the molecule is 140.155 Da .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 214.7±20.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 9.31±0.18 .Applications De Recherche Scientifique
Anaerobic Transformation in Environmental Chemistry
- A study investigated the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues like 3-fluorophenol to understand the mechanism. This research highlights the environmental chemistry aspect of fluorophenols (Genthner, Townsend, & Chapman, 1989).
Radiosynthesis in Pharmaceutical Chemistry
- Research on 4-[¹⁸F]Fluorophenol, an intermediate for more complex molecules, utilized bis(4-benzyloxyphenyl)iodonium salts for effective labeling and radiosynthesis, relevant in the pharmaceutical field (Helfer et al., 2013).
Tyrosinase-Catalyzed Oxidation
- A study explored the activity of tyrosinase toward fluorophenols, including 3- and 4-fluorophenol, for potential applications in biochemistry and enzymology (Battaini et al., 2002).
Role in Corrosion Inhibition
- The corrosion inhibition behavior of derivatives, including those with 4-fluorophenyl groups, was studied for mild steel in hydrochloric acid solution. This has implications in materials science and engineering (Lgaz et al., 2017).
Synthesis of Fluoric Intermediates
- Research on the synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline, involving a four-step process, provides insights into organic synthesis methods and fluoric intermediate production (Zhou, 2008).
Industrial Applications
- The industrial production of 4-Fluorophenol, used in pharmaceuticals and agrochemicals, demonstrates the compound's significance in industrial chemistry (Mercier & Youmans, 1996).
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of phenolic compounds can vary widely. Some phenols are known to disrupt cell membranes, inhibit enzymes, or chelate metals, among other actions .
Biochemical Pathways
Phenolic compounds can participate in various biochemical reactions. For instance, they can undergo oxidation, reduction, methylation, and glucuronidation, among other transformations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenolic compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The effects of phenolic compounds at the molecular and cellular levels can include changes in cell permeability, enzyme inhibition, and modulation of signal transduction pathways .
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
It is known that fluorophenols, such as 4-fluorophenol, can be metabolized via the catechol pathway . This involves aromatic ring cleavage followed by defluorination, with 4-fluorophenol first being catalyzed by phenol hydroxylase to produce fluorocatechol
Cellular Effects
The cellular effects of 4-Ethyl-3-fluorophenol are currently unknown due to the lack of specific studies on this compound. Related compounds such as 4-fluorophenol have been shown to have effects on cellular processes. For instance, Chlorella pyrenoidosa, a species of green algae, has been shown to tolerate exposure to phenol and 4-fluorophenol, with up to 70% bioremoval of these compounds occurring after 240 hours of treatment .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of specific research on this compound. It is known that fluorophenols can interact with various biomolecules. For instance, 4-fluorophenol is first catalyzed by phenol hydroxylase to produce fluorocatechol in the catechol pathway
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related compounds such as 4-fluorophenol have been studied in various settings. For instance, Chlorella pyrenoidosa was able to remove up to 70% of phenol and 4-fluorophenol from a solution after 240 hours of treatment .
Metabolic Pathways
It is known that 4-fluorophenol can be metabolized via the catechol pathway, which involves aromatic ring cleavage followed by defluorination
Propriétés
IUPAC Name |
4-ethyl-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXIBUREFLBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)

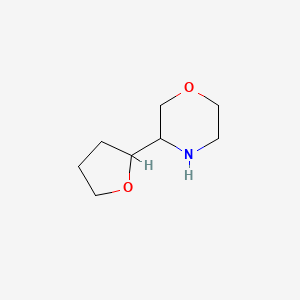
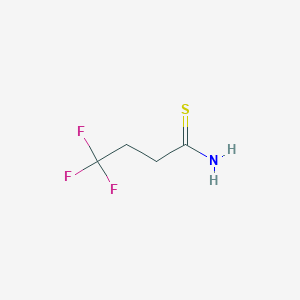
![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)
![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)


![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)
